PF-592379 - 710655-15-5

PF-592379

Catalog Number: EVT-3565628
CAS Number: 710655-15-5
Molecular Formula: C13H21N3O
Molecular Weight: 235.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PF-592379 is a novel compound that acts as a selective agonist for the dopamine D3 receptor. It has been investigated for its potential therapeutic applications, particularly in the context of psychiatric and neurological disorders. The compound's design incorporates a bitopic ligand strategy, which aims to enhance selectivity and efficacy by targeting multiple receptor sites simultaneously.

Source and Classification

PF-592379 is classified as a dopamine D3 receptor agonist. It belongs to a category of compounds that have been developed to selectively activate specific subtypes of dopamine receptors, which play crucial roles in various physiological and pathological processes. The compound has been synthesized as part of research efforts to better understand the pharmacological profiles of D3 receptor ligands and their implications for drug development .

Synthesis Analysis

Methods and Technical Details

The synthesis of PF-592379 involves several key steps, primarily utilizing amide coupling and reductive amination techniques. Initial synthesis begins with the reaction of 5-bromo-2,3-dimethoxybenzoic acid with a Boc-protected secondary amine to form an amide bond. Following this, the Boc protecting group is removed, allowing for further modifications through N-alkylation with various brominated alkyl groups.

  1. Amide Coupling: The initial step involves coupling carboxylic acids with amines using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.
  2. N-Alkylation: This is followed by N-alkylation using different alkyl halides to introduce side chains.
  3. Reductive Amination: The final step typically involves reductive amination with aldehydes to form the desired amine structure .
Molecular Structure Analysis

Structure and Data

PF-592379 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the dopamine D3 receptor. The compound's structure includes:

  • A central aromatic core
  • Alkyl side chains that enhance binding affinity
  • Functional groups that contribute to its pharmacological activity

The molecular formula and structural data indicate that PF-592379 is designed to optimize its binding properties while minimizing off-target effects .

Chemical Reactions Analysis

Reactions and Technical Details

PF-592379 undergoes various chemical reactions during its synthesis, including:

  1. Amide Formation: Reaction between carboxylic acids and amines under acidic conditions.
  2. N-Alkylation: Substitution reactions involving alkyl halides.
  3. Reductive Amination: Formation of secondary or tertiary amines from aldehydes or ketones in the presence of reducing agents.

These reactions are critical for constructing the bitopic ligand framework necessary for PF-592379's selective action at dopamine receptors .

Mechanism of Action

Process and Data

PF-592379 exerts its effects primarily through agonistic activity at the dopamine D3 receptor. Upon binding, it induces conformational changes in the receptor that lead to downstream signaling pathways associated with dopaminergic neurotransmission. This mechanism is particularly relevant in contexts such as mood regulation and reward pathways.

The compound's selectivity for the D3 receptor over other dopamine receptor subtypes (such as D1 or D2) is crucial for minimizing side effects commonly associated with broader-spectrum dopaminergic agents .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PF-592379 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels

These properties are essential for determining the compound's formulation and delivery methods in potential therapeutic applications .

Applications

Scientific Uses

PF-592379 has been explored for various scientific applications, particularly in pharmacological research related to:

  • Treatment of psychiatric disorders such as schizophrenia
  • Management of addiction-related behaviors
  • Investigating dopaminergic systems in neurological research

Its selective action on the D3 receptor makes it a promising candidate for developing therapies aimed at modulating dopaminergic activity without significant side effects associated with non-selective agents .

Introduction: Dopamine D3 Receptor Pharmacology

Neuropharmacological Significance of Dopamine D3 Receptor Subtype

The D3R exhibits several distinguishing characteristics that underpin its functional significance:

  • High Affinity State: D3R binds dopamine with 10-100× greater affinity than other DA receptor subtypes (Ki ≈ 2 nM), enabling responsiveness to subtle fluctuations in synaptic DA levels [10]. This high sensitivity positions D3R as a critical sensor in low-DA environments, such as during withdrawal from psychostimulants.

  • Limbic Circuit Localization: D3R expression dominates mesolimbic pathways governing reward processing and emotional regulation. Autoradiographic and mRNA studies reveal dense concentrations in the nucleus accumbens shell, olfactory tubercle, and islands of Calleja, with minimal presence in dorsal striatal motor regions [7] [10]. This contrasts sharply with D2 receptors, which exhibit broad distribution across motor, associative, and limbic territories.

  • Pre- and Post-Synaptic Modulation: D3Rs localize to both pre-synaptic terminals (where they regulate DA synthesis/release) and post-synaptic neurons (where they modulate GABAergic medium spiny neuron excitability). This dual functionality enables nuanced feedback control over dopaminergic tone in reward pathways [10].

  • Disease-Associated Plasticity: Chronic exposure to cocaine or amphetamines upregulates striatal D3R expression in both rodents and humans. PET imaging studies in cocaine users demonstrate increased D3R availability in the ventral striatum, correlating with craving intensity [7]. This neuroadaptation suggests D3R involvement in addiction maintenance.

Table 1: Dopamine Receptor Subtype Comparative Profile

ParameterD1 ReceptorD2 ReceptorD3 Receptor
Amino Acid Length452443400
DA Affinity (Ki)~2500 nM~500 nM~2 nM
Primary SignalingGαs/olf (↑cAMP)Gαi/o (↓cAMP)Gαi/o (↓cAMP)
Limbic DensityLowModerateHigh
Key Brain RegionsCPu, SN, FrCSN, VTA, StrNAc shell, IC, OTB

CPu=Caudate-Putamen; SN=Substantia Nigra; FrC=Frontal Cortex; VTA=Ventral Tegmental Area; Str=Striatum; IC=Islands of Calleja; OTB=Olfactory Tubercle [10]

Therapeutic Rationale for Selective D3 Receptor Targeting

The discrete neurobiology of D3R motivates its exploration for multiple neuropsychiatric conditions:

  • Addiction Disorders: D3R upregulation during chronic drug exposure enhances motivation for drug-associated stimuli. Preclinical evidence indicates that selective D3R agonists like PF-592379 may paradoxically reduce drug-seeking by stimulating autoreceptors and dampening dopaminergic hyperreactivity. In cocaine self-administration models, PF-592379 (unlike less selective agonists) failed to maintain responding under progressive-ratio schedules—predicting low abuse liability in humans [3] [9]. This suggests functional selectivity may uncouple therapeutic effects from reinforcement.

  • Parkinson's Disease (PD): While D2R agonists dominate PD therapy, D3R activation offers theoretical advantages:

  • Enhanced DA release in nigrostriatal pathways
  • Reduced α-synuclein accumulation
  • Increased BDNF secretion supporting neuronal survival
  • Amelioration of L-DOPA-induced dyskinesias [10]D3R's high DA affinity may provide superior efficacy in low-DA environments characteristic of PD.

  • Female Sexual Dysfunction (FSD) & Erectile Dysfunction (ED): PF-592379 advanced to clinical development for FSD/ED based on D3R's role in mediating prosexual effects in mesolimbic reward pathways. Its oral bioavailability (28% in rats, 61-87% in dogs) and low clearance (6.5 mL/min/kg in humans) provided favorable pharmacokinetics for on-demand dosing [1] [2].

Critically, selective D3R targeting aims to avoid adverse effects mediated by D2R (e.g., hyperprolactinemia, extrapyramidal symptoms) and D1R (e.g., hypotension). PF-592379's >470-fold functional selectivity for D3 over D2 receptors offered a promising solution to this challenge [3].

Historical Challenges in D3 vs. D2 Receptor Subtype Selectivity

Achieving true D3R selectivity posed formidable obstacles due to high sequence homology (79%) between D3 and D2 receptors within the orthosteric binding pocket. Early D3-preferring ligands like 7-OH-DPAT exhibited only moderate selectivity (10-30× D3 over D2) in functional assays, leading to confounding D2-mediated effects:

  • In Vitro vs. In Vivo Discrepancies: Compounds showing >100-fold D3 selectivity in radioligand binding (e.g., pramipexole) often demonstrated <30-fold selectivity in vivo due to differential receptor reserve, signaling bias, or pharmacokinetic factors [3]. Functional selectivity (biased agonism) further complicated predictions.

  • Behavioral Confounds: The D3-preferring agonist 7-OH-DPAT maintained modest self-administration in rats under FR5 schedules and partially substituted for cocaine in drug discrimination assays—effects attributed to residual D2 activity [9]. In contrast, PF-592379 demonstrated exceptional selectivity:

  • Binding Affinity: Ki = 215 nM (hD3) vs. ≥10,000 nM (hD2) → ≥46-fold selectivity [6]
  • Functional Selectivity: EC50 = 21 nM (D3) with >470-fold selectivity over D2 in cAMP assays [3] [6]
  • In Vivo Specificity: No cocaine-like discriminative stimulus effects or reinforcement in progressive-ratio self-administration [9]

Properties

CAS Number

710655-15-5

Product Name

PF-592379

IUPAC Name

5-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

InChI

InChI=1S/C13H21N3O/c1-3-6-16-8-12(17-9-10(16)2)11-4-5-13(14)15-7-11/h4-5,7,10,12H,3,6,8-9H2,1-2H3,(H2,14,15)/t10-,12-/m0/s1

InChI Key

DFTCYTDJDXZFSK-JQWIXIFHSA-N

SMILES

CCCN1CC(OCC1C)C2=CN=C(C=C2)N

Canonical SMILES

CCCN1CC(OCC1C)C2=CN=C(C=C2)N

Isomeric SMILES

CCCN1C[C@H](OC[C@@H]1C)C2=CN=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.